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Introduction
JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively

Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di

receptors.[1][2][3][4][5][6][7] Its development has provided researchers with a powerful tool for

the remote manipulation of neuronal activity in vivo, offering high potency and selectivity. This

technical guide provides a comprehensive overview of the chemical structure, physical

properties, and biological activity of JHU37160, including detailed experimental protocols for its

use.

Chemical Structure and Identifiers
JHU37160 is a dibenzo[b,e][8][9]diazepine derivative with the following systematic IUPAC

name: 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine.[5]
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Identifier Value

IUPAC Name
8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-

dibenzo[b,e][8][9]diazepine

SMILES
CCN1CCN(CC1)C2=NC3=C(C=C(F)C=C3)NC4

=CC=C(Cl)C=C4N=2

InChI Key SWSCWOSASZXIRK-UHFFFAOYSA-N

Molecular Formula C19H20ClFN4

Molecular Weight 358.84 g/mol

CAS Number 2369979-68-8

Physical Properties
JHU37160 is a solid, white to yellow powder.[10] The dihydrochloride salt of JHU37160 is

soluble in water.[2] While specific melting and boiling points are not readily available in the

literature, its solubility has been determined in common laboratory solvents.

Property Value Source

Appearance Solid, white to yellow powder [10]

Solubility in DMSO 50 mM [9]

72 mg/mL [11]

Solubility of Dihydrochloride

Salt in Water
100 mM [2]

Biological Activity
JHU37160 is a high-affinity agonist for the engineered G-protein coupled receptors (GPCRs)

hM3Dq and hM4Di, which are used in chemogenetic technologies to control neuronal activity. It

exhibits high potency in both in vitro and in vivo settings.

In Vitro Activity
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JHU37160 demonstrates low nanomolar affinity and potency at both hM3Dq and hM4Di

receptors.

Receptor Kᵢ (nM) EC₅₀ (nM)

hM3Dq 1.9 18.5

hM4Di 3.6 0.2

Source:[4]

In Vivo Activity
JHU37160 is brain-penetrant and has been shown to modulate locomotor activity in rodents

expressing DREADDs in specific neuronal populations.[4][5] Administration of JHU37160 can

selectively inhibit or stimulate neuronal activity depending on the DREADD receptor expressed.

[4] For instance, in vivo electrophysiology experiments in mice have demonstrated that

JHU37160 produces rapid and potent hM4Di-driven inhibition of light-evoked neuronal

activation at a dose of 0.1 mg/kg.[2]

Signaling Pathways
JHU37160 activates DREADD receptors, which then couple to specific intracellular signaling

pathways to modulate neuronal function.

hM3Dq Activation: The hM3Dq receptor is a Gq-coupled DREADD. Upon activation by

JHU37160, it engages the Gq signaling pathway, leading to the activation of phospholipase

C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to

neuronal depolarization and increased neuronal firing.

hM4Di Activation: The hM4Di receptor is a Gi-coupled DREADD. When activated by

JHU37160, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. This results in the closing of cyclic nucleotide-gated ion channels and

hyperpolarization of the neuron, leading to neuronal silencing.
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hM3Dq (Gq) Signaling Pathway
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Experimental Protocols
Synthesis of JHU37160
While a detailed, step-by-step synthesis protocol for JHU37160 is not publicly available, the

general synthesis of similar 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine

derivatives involves a multi-step process. A common route starts from 2-amino-5-

chlorobenzophenone, which is first reacted with chloroacetyl chloride.[11] The resulting

intermediate undergoes cyclization to form the dibenzodiazepinone core.[11] This core is then

chlorinated, and subsequent reaction with N-ethylpiperazine yields the final product. The

synthesis of related compounds often involves a titanium tetrakisamine complex formed from

piperazine and titanium tetrachloride, which then reacts with a tricyclic lactam.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/product/b2879511?utm_src=pdf-body
https://www.benchchem.com/product/b2879511?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3258885/
https://www.researchgate.net/publication/336422879_High-potency_ligands_for_DREADD_imaging_and_activation_in_rodents_and_monkeys
https://arabjchem.org/design-synthesis-computational-and-biological-evaluation-of-new-benzodiazepines-as-cns-agents/
https://arabjchem.org/design-synthesis-computational-and-biological-evaluation-of-new-benzodiazepines-as-cns-agents/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3258885/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Intermediate 1 Intermediate 2 Intermediate 3 Final Product

2-Amino-5-chlorobenzophenone N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideReaction with Chloroacetyl chloride

Chloroacetyl chloride

7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-oneCyclization 2,7-dichloro-5-phenyl-3H-benzo[e][1,4]diazepineChlorination JHU37160Reaction with N-ethylpiperazine
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General Synthetic Workflow for Dibenzo[b,e][8][9]diazepines

In Vitro Bioluminescence Resonance Energy Transfer
(BRET) Assay
This protocol is a general guideline for assessing the activation of DREADD receptors by

JHU37160 using a BRET assay.

Materials:

HEK293 cells

Plasmids encoding DREADD receptor fused to a Renilla luciferase (RLuc) donor and a G-

protein subunit fused to a yellow fluorescent protein (YFP) acceptor

Cell culture medium (e.g., DMEM)

Transfection reagent (e.g., FuGENE 6)

Coelenterazine h (BRET substrate)

96-well white opaque microplates

BRET-compatible plate reader

Procedure:
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Cell Culture and Transfection:

Culture HEK293 cells in appropriate medium.

Co-transfect cells with the RLuc-DREADD and YFP-G-protein plasmids using a suitable

transfection reagent.

Incubate for 24-48 hours to allow for protein expression.

Cell Preparation:

Harvest the transfected cells and resuspend in a suitable assay buffer.

Determine cell density and adjust to the desired concentration.

BRET Assay:

Dispense the cell suspension into the wells of a 96-well plate.

Add JHU37160 at various concentrations to the wells.

Add the BRET substrate, coelenterazine h, to each well.

Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g.,

485 nm) and one for the YFP acceptor (e.g., 530 nm) using a BRET-compatible plate

reader.

Data Analysis:

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission

intensity.

Plot the BRET ratio as a function of the JHU37160 concentration to determine the EC₅₀

value.
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BRET Assay Experimental Workflow

In Vivo Electrophysiology in Mice
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This protocol provides a general framework for performing in vivo electrophysiology to study

the effects of JHU37160 on neuronal activity in mice expressing DREADDs.

Materials:

Mouse expressing the desired DREADD receptor in the target brain region

JHU37160 solution (e.g., dissolved in saline)

Anesthesia (e.g., isoflurane)

Stereotaxic apparatus

Recording electrodes

Electrophysiology recording system (amplifier, data acquisition system)

Surgical tools

Procedure:

Animal Preparation and Surgery:

Anesthetize the mouse and place it in a stereotaxic frame.

Perform a craniotomy over the target brain region.

Slowly lower the recording electrode to the desired depth.

Baseline Recording:

Allow the electrode to stabilize and record baseline neuronal activity (e.g., spike firing rate)

for a sufficient period (e.g., 15-30 minutes).

JHU37160 Administration:

Administer JHU37160 via the desired route (e.g., intraperitoneal injection). Doses typically

range from 0.01 to 1 mg/kg.[2]
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Post-Administration Recording:

Continue to record neuronal activity for an extended period (e.g., 60-90 minutes) to

observe the effects of JHU37160 on neuronal firing.

Data Analysis:

Analyze the recorded electrophysiological data to quantify changes in neuronal activity

(e.g., firing rate, spike patterns) before and after JHU37160 administration.

Anesthetize DREADD-expressing mouse
and place in stereotaxic frame

Perform craniotomy and lower recording electrode

Record baseline neuronal activity

Administer JHU37160

Record neuronal activity post-administration

Analyze changes in neuronal firing

Click to download full resolution via product page

In Vivo Electrophysiology Experimental Workflow
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Conclusion
JHU37160 is a valuable tool for researchers in neuroscience and drug development. Its high

potency, selectivity, and brain penetrance make it an excellent choice for in vivo chemogenetic

studies. This guide provides a comprehensive overview of its chemical and physical properties,

as well as its biological activity and associated signaling pathways. The detailed experimental

protocols offer a starting point for researchers looking to incorporate JHU37160 into their

studies. As with any potent bioactive compound, appropriate dose-response experiments and

control studies are essential for robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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